

Application Notes and Protocols: Zeoh (NeuO)

Labeling of Primary Neurons

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Compound of Interest

Compound Name: Zeoh

Cat. No.: B12377657

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Introduction

Accurate identification and visualization of live neurons within complex cell cultures are crucial for advancing neuroscience research and developing novel therapeutics for neurological disorders. **Zeoh**, more commonly known as NeuO, is a highly selective, membrane-permeable fluorescent probe designed for the rapid and efficient labeling of live primary neurons. This novel dye offers a significant advantage by enabling researchers to distinguish neurons from other cell types, such as glia, without the need for genetic modification or antibody staining. Its non-permanent nature also allows for the subsequent use of labeled cells in downstream applications.

These application notes provide a comprehensive overview of the NeuO labeling protocol for primary neurons, including detailed experimental procedures, quantitative data on labeling efficiency, and visualizations of the underlying mechanism and workflow.

Data Presentation

The following tables summarize the key characteristics and performance of the NeuO fluorescent probe based on available experimental data.

Table 1: NeuO Fluorescent Probe Specifications

Property	Value
Common Name	NeuO (NeuroFluor™ NeuO)
Chemical Nature	BODIPY-based fluorescent probe
Excitation Wavelength	468 nm
Emission Wavelength	557 nm
Cell Permeability	Membrane-permeable
Target Cells	Primary and pluripotent stem cell-derived neurons (human, mouse, rat)[1][2]
Labeling Type	Live-cell, non-permanent

Table 2: Recommended Staining Parameters for Primary Neurons

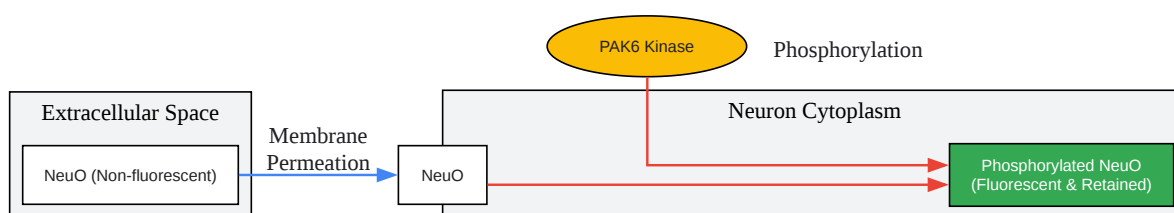
Parameter	Recommendation
NeuO Working Concentration	0.125 - 0.25 μ M[3][4]
Labeling Medium	BrainPhys™ Neuronal Medium + NeuroCult™ SM1 Neuronal Supplement[4]
Labeling Incubation Time	1 hour at 37°C[2][3]
Post-Labeling Incubation	2 hours at 37°C in fresh culture medium[3]
Visualization	Fluorescence microscope with appropriate filter sets[3]

Table 3: Quantitative Analysis of NeuO Labeling

Metric	Observation	Source
Neuronal Specificity	NeuO staining shows high colocalization with the neuron-specific marker β III-tubulin.[2]	Er et al., 2015
Fluorescence Intensity	Fluorescence signal plateaus and remains stable for several hours post-labeling.	Kim et al., 2023
Cell Viability	Labeling with NeuO is non-toxic to primary neurons.[4]	STEMCELL Technologies

Signaling Pathway

The mechanism of NeuO's neuron-specific fluorescence involves an intracellular enzymatic reaction. Upon entering a neuron, NeuO is phosphorylated by the p21-activated kinase 6 (PAK6). This phosphorylation event induces a structural change in the NeuO molecule, leading to its fluorogenic activation and intracellular retention. This selective enzymatic activity in neurons is the basis for the probe's specificity.



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Caption: Mechanism of NeuO activation in neurons.

Experimental Protocols

Protocol 1: Preparation of Primary Neuron Cultures

This protocol provides a general guideline for establishing primary neuronal cultures. Specific details may vary depending on the neuronal type and animal model.

- **Coat Culture Surface:** Coat culture plates or coverslips with Poly-D-Lysine (or another suitable attachment factor) overnight at 37°C. Rinse thoroughly with sterile water and allow to dry.
- **Tissue Dissection:** Dissect the desired brain region (e.g., cortex, hippocampus) from embryonic or neonatal rodents in a sterile dissection solution.
- **Enzymatic Digestion:** Incubate the tissue in a dissociation enzyme solution (e.g., papain or trypsin) to dissociate the cells.
- **Mechanical Dissociation:** Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
- **Cell Plating:** Plate the dissociated neurons onto the coated culture surface in a suitable neuronal plating medium.
- **Culture Maintenance:** Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂. Perform partial media changes every 2-3 days with a neuronal maintenance medium.

Protocol 2: NeuO Labeling of Primary Neurons

This protocol is adapted from the manufacturer's recommendations for NeuroFluor™ NeuO.

Materials:

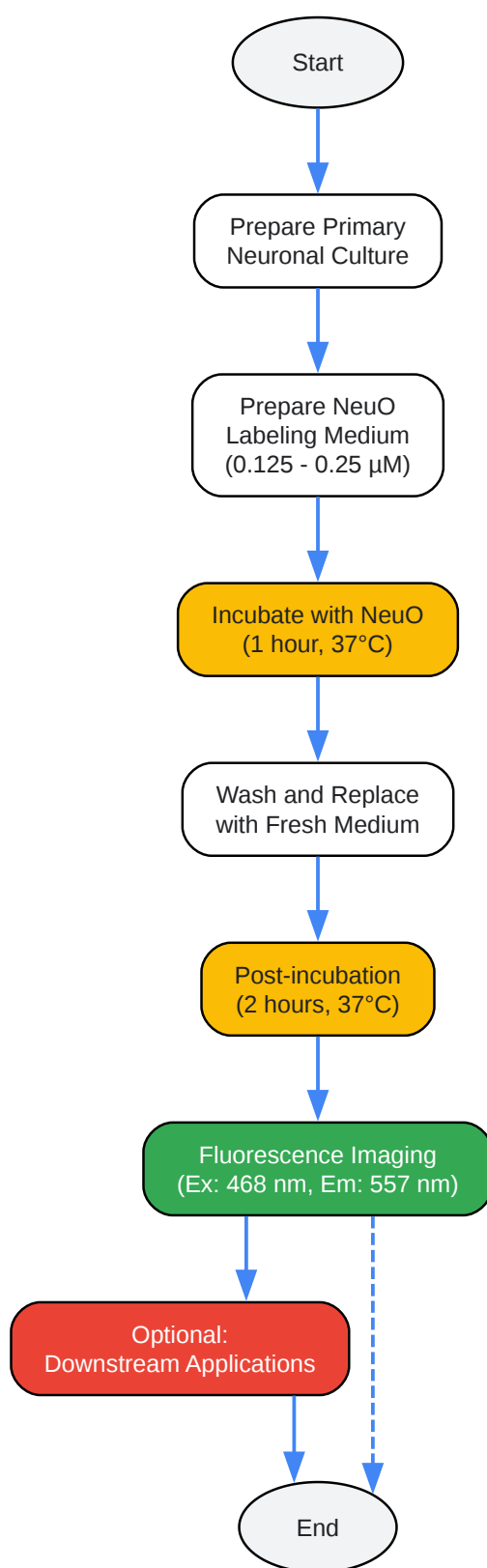
- Primary neuronal culture
- NeuroFluor™ NeuO (100 µM stock solution in DMSO)
- Neuronal culture medium (e.g., BrainPhys™ with SM1 supplement)
- Fluorescence microscope with appropriate filters (Excitation/Emission: ~468/557 nm)

Procedure:

- Prepare Labeling Medium: Warm the neuronal culture medium to 37°C. Prepare the labeling medium by diluting the 100 µM NeuO stock solution to a final working concentration of 0.125 - 0.25 µM in the pre-warmed medium. Protect the labeling medium from light.
- Labeling:
 - Aspirate the existing culture medium from the primary neurons.
 - Add the prepared labeling medium to the cells.
 - Incubate the plate in a humidified incubator at 37°C for 1 hour.
- Wash and Post-Incubation:
 - Carefully aspirate the labeling medium.
 - Wash the cells once with fresh, pre-warmed neuronal culture medium (without NeuO).
 - Add fresh, pre-warmed neuronal culture medium to the cells.
 - Return the plate to the incubator and incubate for an additional 2 hours at 37°C to allow for de-staining of non-neuronal cells.
- Visualization:
 - Image the labeled neurons using a fluorescence microscope equipped with filters appropriate for the excitation and emission spectra of NeuO (Ex: 468 nm, Em: 557 nm).
 - It is recommended to visualize the cells on the same day as the labeling procedure, as the signal may diminish over time.[\[3\]](#)

Experimental Workflow

The following diagram illustrates the general workflow for labeling primary neurons with NeuO.



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Caption: Workflow for NeuO labeling of primary neurons.

Conclusion

The NeuO fluorescent probe provides a simple, rapid, and reliable method for the selective labeling of live primary neurons. Its non-toxic and non-permanent nature makes it a versatile tool for a wide range of applications in neuroscience research, from basic cell identification and imaging to more complex functional studies and drug screening assays. By following the detailed protocols and understanding the underlying mechanism presented in these application notes, researchers can effectively integrate NeuO into their experimental workflows to accelerate discoveries in neuronal biology and pathology.

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